molecular formula C13H15BF4N2O B2501551 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate CAS No. 56474-28-3

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate

Cat. No. B2501551
CAS RN: 56474-28-3
M. Wt: 302.08
InChI Key: UJRJYBHLSYVEMM-UHFFFAOYSA-N
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Description

This compound is a pyridinium salt, specifically N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium tetrafluoroborate . It’s used in the synthesis of 4-substituted pyridines .


Synthesis Analysis

The synthesis of this compound involves reactions between carbanions derived from carbon acids with pKa 7–14 and N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium tetrafluoroborate . The carbanions add regiospecifically to the pyridinium γ-position to yield 1,4-dihydro-adducts . Some intermediates could be fragmented successfully to give 4-substituted pyridines .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridinium ring with a tetrafluoroborate anion . The pyridinium ring has two methyl groups and an oxo group .


Chemical Reactions Analysis

In chemical reactions, this compound can yield 1,4-dihydro-adducts when reacted with carbanions derived from carbon acids . Some intermediates could be fragmented successfully to give 4-substituted pyridines . Anions derived from malononitrile and ethyl cyanoacetate gave ring-opened products .

properties

IUPAC Name

2,6-dimethyl-1-(3-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O.BF4/c1-10-5-4-6-14(9-10)15-11(2)7-13(16)8-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJYBHLSYVEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=C[N+](=CC=C1)N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate

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